3-(2-methoxyphenyl)-1-methyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1H-pyrazole-5-carboxamide
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Overview
Description
3-(2-methoxyphenyl)-1-methyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C19H19N5O3S and its molecular weight is 397.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research in synthetic chemistry has led to the development of novel compounds through complex synthesis processes. For example, Hassan et al. (2014) explored the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, focusing on their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This study showcases the importance of innovative synthesis techniques in producing new compounds with potential therapeutic applications (Hassan, Hafez, & Osman, 2014).
Biological Activities
The design and synthesis of compounds with specific biological activities are a significant focus within medicinal chemistry. Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, evaluating their analgesic and anti-inflammatory activities. Their work demonstrates the potential for structurally diverse compounds to serve as leads in drug discovery, particularly as COX inhibitors and for treating inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Cytotoxicity and Anticancer Potential
The exploration of novel compounds for anticancer applications continues to be an area of intense research. Kumara et al. (2018) synthesized and characterized a novel pyrazole derivative, investigating its thermal stability, molecular geometry, and non-linear optical properties. While their study focused more on the compound's physical and chemical properties, it highlights the potential for novel synthesized compounds to be evaluated for various applications, including anticancer activity (Kumara, Kumar, Kumar, & Lokanath, 2018).
Mechanism of Action
Target of Action
Similar compounds have been found to interact withSerine/threonine-protein kinase Chk1 , which plays a crucial role in cell cycle regulation, DNA repair, and apoptosis.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target protein, potentially altering its function and leading to changes at the cellular level .
Biochemical Pathways
If the compound does indeed target serine/threonine-protein kinase chk1, it could potentially influence pathways related to cell cycle regulation, dna repair, and apoptosis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target . .
Properties
IUPAC Name |
5-(2-methoxyphenyl)-2-methyl-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3S/c1-24-14(10-13(23-24)11-6-3-4-8-15(11)27-2)17(25)22-19-21-12-7-5-9-20-18(26)16(12)28-19/h3-4,6,8,10H,5,7,9H2,1-2H3,(H,20,26)(H,21,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDWCASAHCCJQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2OC)C(=O)NC3=NC4=C(S3)C(=O)NCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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